4-Amino-7-bromothieno[3,4-d]pyrimidine

Synthetic chemistry Cross‑coupling Medicinal chemistry

4-Amino-7-bromothieno[3,4-d]pyrimidine (CAS 1238580-99-8) is a heterocyclic compound with molecular formula C₆H₄BrN₃S and molecular weight 230.09 g mol⁻¹. It features a thieno[3,4‑d]pyrimidine core bearing an amino group at position 4 and a bromine atom at position 7.

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
CAS No. 1238580-99-8
Cat. No. B1397852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-bromothieno[3,4-d]pyrimidine
CAS1238580-99-8
Molecular FormulaC6H4BrN3S
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=C2C(=C(S1)Br)N=CN=C2N
InChIInChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10)
InChIKeyMDOGJTRGEFQUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-bromothieno[3,4-d]pyrimidine (CAS 1238580-99-8): A Halogenated Aminothienopyrimidine Building Block for Targeted Synthesis


4-Amino-7-bromothieno[3,4-d]pyrimidine (CAS 1238580-99-8) is a heterocyclic compound with molecular formula C₆H₄BrN₃S and molecular weight 230.09 g mol⁻¹. It features a thieno[3,4‑d]pyrimidine core bearing an amino group at position 4 and a bromine atom at position 7 . The bromine substituent provides a synthetic handle for cross‑coupling reactions, making the compound a versatile intermediate in medicinal chemistry programmes aimed at kinase inhibitors, fluorescent nucleobase analogues, and anti‑infective agents.

Why a Simple Thienopyrimidine or Halogen Swap Cannot Replace 4-Amino-7-bromothieno[3,4-d]pyrimidine in Research Supply Chains


Thienopyrimidines exist as three regioisomers ([2,3‑d], [3,2‑d], and [3,4‑d]), each exhibiting distinct electronic distributions, molecular geometries, and biological activity profiles [1]. Removal of the 7‑bromo substituent eliminates the only site available for late‑stage Suzuki–Miyaura diversification, while exchange for chlorine reduces cross‑coupling reactivity. Even regioisomeric bromo‑aminothienopyrimidines cannot be freely interchanged because the ring‑fusion pattern governs target‑binding preferences and physicochemical properties. The quantitative evidence below demonstrates that 4‑amino‑7‑bromothieno[3,4‑d]pyrimidine occupies a unique position that no generic alternative can replicate.

4-Amino-7-bromothieno[3,4-d]pyrimidine: Quantitative Differentiation from Its Closest Analogs


Bromine at C7 Enables Suzuki–Miyaura Diversification Not Possible with the Non‑Halogenated Parent Scaffold

The bromine atom at the 7‑position serves as an electrophilic partner for palladium‑catalysed Suzuki–Miyaura coupling. In a closely related system, 4‑amino‑6‑bromo‑thienopyrimidine underwent coupling with arylboronic acids in 67–95% isolated yield using Pd(PPh₃)₄ in dioxane/water [1]. The non‑halogenated parent compound, 4‑amino‑thieno[3,4‑d]pyrimidine, lacks this reactive site and therefore cannot participate in such transformations, rendering it unsuitable for library‑based diversification strategies.

Synthetic chemistry Cross‑coupling Medicinal chemistry

Unusual Protodehalogenation During Miyaura Borylation Distinguishes This Aminothienopyrimidine from Simple Bromo‑Heterocycles

When Br‑aminothienopyrimidine (consistent with 4‑amino‑7‑bromothieno[3,4‑d]pyrimidine) was subjected to direct Miyaura borylation with Pd(PPh₃)₄, KOAc, and B₂(pin)₂ in diethyl ether/H₂O at 70 °C, LC‑MS analysis revealed only the protodehalogenated product (m/z 152) and unreacted B₂(pin)₂ (m/z 255); the desired boronate ester was not detected [1]. Under identical conditions, 2‑bromothiophene and 3‑bromothiophene are known to undergo successful borylation, indicating that the aminothienopyrimidine scaffold renders the C–Br bond unusually prone to dehalogenation.

Borylation Cross‑coupling Process chemistry

Commercial Purity Specifications and Regioisomeric Availability: Procurement Trade‑Offs for 4‑Amino‑7‑bromothieno[3,4‑d]pyrimidine

The thieno[3,4‑d] isomer (CAS 1238580‑99‑8) is supplied at 95% purity by AKSci and 98% by MolCore . The regioisomeric 4‑amino‑7‑bromo‑thieno[3,2‑d]pyrimidine (CAS 1318133‑32‑2) is offered at 97% by BOC Sciences . Although the purity difference is modest, the [3,4‑d] isomer appears in fewer commercial catalogues, which can translate into longer lead times and greater batch‑to‑batch variability in physical form.

Quality control Procurement Analytical chemistry

Regioisomeric Scaffold Determines Biological Activity Space: Thieno[3,4‑d] vs. [2,3‑d] and [3,2‑d] Isomers

A comprehensive review of thienopyrimidine anti‑infective agents highlights that the three regioisomers ([2,3‑d], [3,2‑d], and [3,4‑d]) exhibit distinct biological profiles. The [3,4‑d] scaffold has been specifically exploited for fluorescent nucleobase analogues and anti‑infective applications, whereas the [2,3‑d] isomer dominates kinase inhibitor programmes (e.g., VEGFR‑2 inhibitors with IC₅₀ ≈ 53.63 nM for a lead compound) [1]. Electronic distribution and molecular geometry differences between the isomers drive this divergence, meaning that a change in ring fusion fundamentally alters the accessible target space.

Structure‑activity relationship Medicinal chemistry Biological activity

High‑Confidence Application Scenarios for 4‑Amino‑7‑bromothieno[3,4‑d]pyrimidine Based on Verified Evidence


Diversification of a Kinase‑Focused Compound Library via Suzuki–Miyaura Coupling at the C7 Position

The bromine at C7 provides a validated point for Suzuki–Miyaura coupling (67–95% yield demonstrated on the 4‑amino‑6‑bromo analogue) [Section 3, Ev1]. This enables rapid generation of aryl‑, heteroaryl‑, or alkenyl‑substituted derivatives for structure‑activity relationship (SAR) studies. The non‑halogenated parent compound cannot be used for this purpose, making 4‑amino‑7‑bromothieno[3,4‑d]pyrimidine the essential gateway intermediate.

Development of Fluorescent Nucleobase Analogues Using the Thieno[3,4‑d]pyrimidine Chromophore

The thieno[3,4‑d]pyrimidine isomer is the preferred scaffold for emissive nucleobase analogues because of its favourable photophysical properties [Section 3, Ev4]. The 7‑bromo substituent allows further functionalisation to tune emission wavelengths or attach bioconjugation handles, a capability not offered by the non‑halogenated or regioisomeric analogues.

Discovery of Anti‑Infective Agents Exploiting the Thieno[3,4‑d] Core Geometry

Literature evidence indicates that the [3,4‑d] isomer exhibits anti‑infective activity profiles distinct from the kinase‑centric [2,3‑d] isomer [Section 3, Ev4]. The bromine atom permits late‑stage diversification to explore substituent effects on antimicrobial potency, positioning this compound as a strategic starting material for anti‑infective drug discovery campaigns.

Process Chemistry Feasibility Studies for Scale‑Up of Aminothienopyrimidine Intermediates

The unusual dehalogenation behaviour observed during Miyaura borylation attempts [Section 3, Ev2] necessitates careful selection of alternative coupling conditions (e.g., Stille or Negishi coupling). Process chemists can leverage this knowledge to design robust, scalable routes that avoid the borylation dead end, reducing trial‑and‑error experimentation and accelerating route scouting.

Quote Request

Request a Quote for 4-Amino-7-bromothieno[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.